N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-carboxamide
Description
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]thiophene-2-carboxamide is a heterocyclic amide featuring a thiophene-2-carboxamide core linked to a 1-benzothiophen-3-yl-propan-2-yl substituent. This compound belongs to a class of molecules where aromatic heterocycles (thiophene, benzothiophene) are coupled via amide bonds, often explored for their pharmacological and material science applications.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS2/c1-11(17-16(18)15-7-4-8-19-15)9-12-10-20-14-6-3-2-5-13(12)14/h2-8,10-11H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTJCNQBWVECNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-carboxamide typically involves the condensation of 1-benzothiophene-3-carboxylic acid with 2-aminothiophene under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-carboxamide exhibits significant potential in drug discovery and development. Its interaction with serotonin receptors, particularly the 5-HT1A receptor, suggests possible applications in treating psychiatric disorders such as anxiety and depression. The compound may modulate serotonin levels, influencing mood regulation and anxiety responses.
Pharmacological Studies
Recent studies have highlighted the following pharmacological properties:
- Serotonin Receptor Binding Affinity : The compound shows moderate binding affinity to 5-HT1A receptors, which are crucial for mood regulation.
- Anti-inflammatory Properties : Similar benzothiophene derivatives have demonstrated anti-inflammatory effects, indicating that this compound may also possess such properties by inhibiting leukotriene production.
Material Science
The unique structural attributes of this compound make it a candidate for developing new materials. Its potential applications include:
- Organic Electronics : The compound can be explored as a building block for organic semiconductors due to its electronic properties.
- Agrochemicals : Its biological activity suggests potential use in developing agrochemicals that can enhance crop protection or growth.
Case Study 1: Anxiety Disorders
In vivo studies using animal models have shown that compounds structurally similar to this compound can significantly reduce anxiety-like behaviors when administered at specific dosages. These findings support the potential therapeutic application of this compound in treating anxiety disorders.
Case Study 2: Drug Development
Research into the synthesis of benzothiophene derivatives has indicated that modifications to the core structure can enhance binding affinities to serotonin receptors. Such studies are crucial for developing more effective pharmaceuticals targeting mood disorders .
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of the target compound and its analogs:
Key Observations:
- Dihedral Angles and Planarity : The nitro-substituted analog (N-(2-nitrophenyl)thiophene-2-carboxamide) exhibits dihedral angles of 13.53° and 8.50° between aromatic rings, influencing crystal packing and solubility . The target compound’s benzothiophene group likely introduces greater steric bulk, reducing planarity compared to simpler phenyl derivatives.
- Pharmacological Profiles : Thiophene fentanyl’s opioid activity underscores the importance of the piperidine moiety in receptor interactions, a feature absent in the target compound. The spiro-carboxamide () highlights how conformational rigidity may optimize binding to enzymatic targets .
Biological Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-carboxamide is a compound belonging to the class of benzothiophene derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its interactions with various biological targets, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of this compound features a benzothiophene ring, a propan-2-yl group, and a carboxamide functional group. This unique configuration contributes to its distinct chemical properties and biological functions.
Biological Activity Overview
Benzothiophene derivatives have been shown to exhibit a wide range of biological activities, including:
- Anticancer : Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory : They possess the ability to modulate inflammatory pathways.
- Antimicrobial : Some derivatives show efficacy against bacterial and fungal pathogens.
- Neuroprotective : Interactions with neurotransmitter systems suggest potential in treating neurodegenerative disorders.
This compound primarily interacts with the 5-HT1A serotonin receptor. This receptor plays a crucial role in mood regulation, anxiety, and cognition. The binding affinity of this compound to the 5-HT1A receptor indicates its potential use in treating psychiatric disorders influenced by serotonin levels.
Binding Affinity
Research indicates that modifications to the structure of benzothiophene derivatives can significantly influence their binding affinity and selectivity towards the 5-HT1A receptor. For instance, structural analogs have been evaluated for their Ki values, providing insight into their potency as serotonin receptor modulators.
Case Studies and Research Findings
Several studies have investigated the biological activity of benzothiophene derivatives, including this compound:
- Anticancer Activity : A study demonstrated that benzothiophene derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity (source: ).
- Anti-inflammatory Effects : Research has shown that these compounds can inhibit pro-inflammatory cytokines in vitro, suggesting their potential as anti-inflammatory agents (source: ).
- Neuroprotective Studies : Investigations into the neuroprotective effects of benzothiophene derivatives revealed their ability to reduce oxidative stress markers in neuronal cells (source: ).
Comparative Analysis of Related Compounds
A comparative analysis of structurally similar compounds can provide additional insights into the biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[1-(benzo[b]thiophen-3-yl)propan-2-yl]methanesulfonamide | Benzothiophene ring with methanesulfonamide | Moderate affinity for 5-HT1A receptor |
| Thiophene derivatives | Varying functional groups | Antimicrobial and anticancer properties |
| Benzothiophene carboxamides | Carboxamide functional group | Anticancer and anti-inflammatory |
Q & A
Q. Table 1: Key Crystallographic Parameters
Q. Table 2: Spectroscopic Characterization
| Technique | Key Peaks/Data | Application |
|---|---|---|
| FT-IR | 1660 cm⁻¹ (C=O stretch) | Confirms carboxamide formation |
| ¹H NMR (DMSO-d6) | δ 7.85 (s, 1H, thiophene) | Assigns aromatic protons |
| HRMS (ESI+) | [M+H]⁺: 342.0985 (calc. 342.0982) | Validates molecular formula |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
